N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide
Description
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3-methylphenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole moiety to the sulfonamide group, which is further substituted with a nitro group at the para position of the benzene ring.
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-3-5-15(12-13)19-21-14(2)18(27-19)10-11-20-28(25,26)17-8-6-16(7-9-17)22(23)24/h3-9,12,20H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUFLKRXBRVYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Nitrobenzene Group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonamide-thiazole hybrids. Key structural analogs and their differentiating features are summarized below:
*Calculated molecular weight based on formula C₁₉H₁₈N₃O₄S₂.
Key Findings from Comparative Studies
Electronic Effects :
- The nitro group in the target compound creates a stronger electron-withdrawing effect compared to halogen (e.g., Cl, F) or methoxy substituents in analogs. This may enhance binding to enzymes requiring electron-deficient aromatic interactions .
- Fluorine-containing analogs (e.g., compounds from ) exhibit improved metabolic stability due to resistance to oxidative degradation .
Methoxy and fluoro substituents (e.g., ) balance lipophilicity and solubility, with logP values ~2.8–3.2 .
Synthetic Accessibility :
- Nitro-substituted sulfonamides often require harsh nitration conditions, complicating synthesis compared to halogenated analogs prepared via nucleophilic aromatic substitution .
Research Tools and Methodologies
- High-Throughput Screening : Libraries such as those in and facilitate rapid comparison of sulfonamide analogs for drug discovery pipelines.
Biological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.5 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities. Below is a summary of key physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 424.5 g/mol |
| LogP | 4.7018 |
| LogD | 3.323 |
| Polar Surface Area | 58.167 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, compounds with thiazole moieties have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls and inhibit enzymatic functions .
Anticancer Potential
The anticancer activity of thiazole-containing compounds has been widely studied. In vitro assays have shown that this compound may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring enhance cytotoxicity against specific cancer types .
Anti-inflammatory Effects
Thiazole derivatives are also reported to possess anti-inflammatory properties. The sulfonamide group in this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of bacteria, revealing that certain modifications significantly increased potency against resistant strains .
- Cytotoxicity Assays : In a study involving various cancer cell lines, compounds with similar structural features exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
- Mechanistic Studies : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic interactions as a key factor in their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
